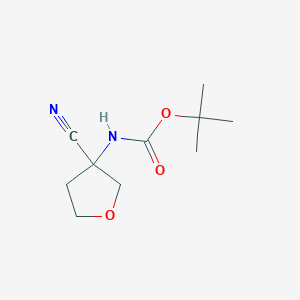
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Vue d'ensemble
Description
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanotetrahydrofuran moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Reduction Reactions: It can be reduced using hydrogenation in the presence of catalysts like Raney Nickel.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used in the synthesis of the compound.
Raney Nickel: Used as a catalyst in reduction reactions.
Ethyl acetate and petroleum ether: Used in the purification process.
Major Products Formed
The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.
Applications De Recherche Scientifique
tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate involves its reactivity as a carbamate. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This property is exploited in its use as a protecting group for amines, where it can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different reactivity and removal conditions.
Ethyl carbamate: Used in various chemical syntheses, but with different steric and electronic properties compared to tert-butyl carbamate.
Uniqueness
tert-butyl n-(3-cyanooxolan-3-yl)carbamate is unique due to the presence of the cyanotetrahydrofuran moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly for applications requiring selective protection and deprotection of amines.
Propriétés
IUPAC Name |
tert-butyl N-(3-cyanooxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYMWAOQMEASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















